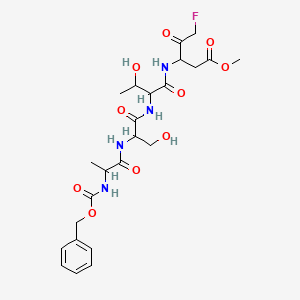
Cancer/testis antigen 1 (123-137)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cancer/testis antigen 1; NY-ESO-1
Applications De Recherche Scientifique
Immunotherapy and Vaccine Development
Cancer/testis (CT) antigens, including CT antigen 1, are primarily expressed in male germ cells in the testis and in various types of tumors, but not in adult somatic tissues. This unique expression profile makes them ideal targets for cancer immunotherapy. Clinical trials utilizing antigens like MAGE-A and NY-ESO-1, which are similar to CT antigen 1, are currently in progress, highlighting the potential of CT antigens in the development of antigen-specific cancer vaccines (Scanlan et al., 2002).
Biomarkers for Early Cancer Detection
CT antigens, including CT antigen 1, can serve as biomarkers for early cancer detection. Their expression in various cancers, combined with their absence in most normal adult tissues, provides a unique marker that can be used to identify cancers at an early stage (Ghafouri-Fard & Modarressi, 2009).
Cancer Vaccine Trials and Antigen Expression Analysis
The expression of CT antigens, such as CT antigen 1, has led to the development of cancer vaccine trials. Studies on CT antigens like MAGE-A3 and NY-ESO-1, which share similarities with CT antigen 1, have shown that they can elicit spontaneous humoral and cell-mediated immune responses in cancer patients, making them potential targets for immunotherapy (Caballero & Chen, 2009).
Diagnostic and Therapeutic Development in Specific Cancers
The high expression of CT antigens, such as CT antigen 1, in specific cancers like epithelial ovarian cancer (EOC) suggests their importance in early diagnostics. This makes them potential targets for the development of diagnostic and therapeutic methods in specific cancer types (Garg et al., 2007).
Role in Oncogenesis and Tumorigenesis
CT antigens, including CT antigen 1, might play a role in oncogenesis. The expression of these antigens in various tumor types, such as melanoma and carcinomas of the bladder, lung, and liver, suggests that they could contribute characteristic features to the neoplastic phenotype, including immortality, invasiveness, immune evasion, hypomethylation, and metastatic capacity (Simpson et al., 2005).
Potential in Immunotherapy
Cancer/testis antigens like CT antigen 1 are considered promising candidates for cancer immunotherapy. They have become a major focus for the development of vaccine-based clinical trials in recent years due to their restricted expression to tumors and immunogenic nature (Kulkarni et al., 2012).
Propriétés
Séquence |
LKEFTVSGNILTIRL |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Cancer/testis antigen 1 (123-137); NY-ESO-1 (123-137) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



